molecular formula C8H9N3O2 B6202121 methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate CAS No. 2110009-99-7

methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No. B6202121
CAS RN: 2110009-99-7
M. Wt: 179.2
InChI Key:
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Description

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate (MPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound, used in a number of different fields, including biochemistry and physiology. MPC has a wide range of applications, from drug development to the study of cellular processes.

Scientific Research Applications

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme adenosine-5'-monophosphate-activated protein kinase (AMPK). It has also been used in the study of cellular processes, such as cell cycle regulation and apoptosis. methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has been used in drug development, as a substrate for the enzyme acetylcholinesterase, and as a substrate for the enzyme tyrosine kinase.

Mechanism of Action

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate acts as an inhibitor of the enzyme adenosine-5'-monophosphate-activated protein kinase (AMPK). It binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This prevents the enzyme from being activated, and thus prevents the enzyme from carrying out its function.
Biochemical and Physiological Effects
methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can lead to improved cognitive function. methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has also been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Inhibition of this enzyme can lead to decreased cell growth and proliferation.

Advantages and Limitations for Lab Experiments

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively inexpensive compared to other compounds. However, there are some limitations to using methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate in experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.

Future Directions

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has a wide range of potential applications in scientific research, and there are a number of potential future directions that could be explored. One potential direction is the use of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate as a drug delivery vehicle. This could be used to deliver drugs to specific areas of the body, such as the brain or the gut. Additionally, methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate could be used to study the effects of drugs on cellular processes, such as cell cycle regulation or apoptosis. Another potential direction is the use of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate as a substrate for enzymes, such as acetylcholinesterase or tyrosine kinase. This could be used to study the effects of drugs on these enzymes, or to develop new drugs that target these enzymes. Finally, methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate could be used to study the effects of environmental toxins on cellular processes, such as cell cycle regulation or apoptosis.

Synthesis Methods

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can be synthesized in a variety of ways. The most common method is the reaction of 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid with methyl iodide. This reaction produces a product with an imidazole ring and a carboxyl group, which is then purified by recrystallization. Other methods of synthesis include the use of other halides, such as bromide or chloride, or the use of other acids, such as acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate to form ethyl 1-methyl-1H-pyrrole-2-carboxylate. This intermediate is then reacted with 1,2-diaminobenzene to form the target compound.", "Starting Materials": [ "1-methyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate", "1,2-diaminobenzene" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 1-methyl-1H-pyrrole-2-carboxylate.", "Step 2: Add 1,2-diaminobenzene to the reaction mixture and heat under reflux to form methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2110009-99-7

Molecular Formula

C8H9N3O2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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